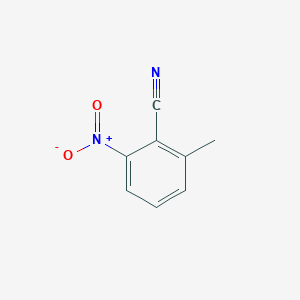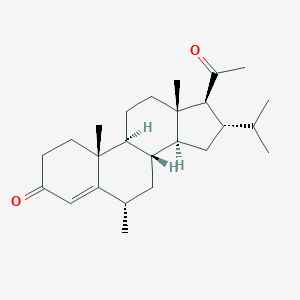
Chrom(II)-difluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(2+);difluoride, also known as chromium(II) fluoride, is an inorganic compound with the chemical formula CrF₂. It exists as a blue-green iridescent solid and is sparingly soluble in water. This compound is notable for its hygroscopic nature, meaning it readily absorbs moisture from the air. Chromium(2+);difluoride is primarily used in various industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Chromium(2+);difluoride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chromium compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological applications, although it is not widely used in this field yet.
Medicine: There is limited use in medicine, but its unique properties make it a subject of interest for future research.
Industry: Chromium(2+);difluoride is used in metal production, particularly in processes that require oxygen-sensitive conditions.
Wirkmechanismus
Target of Action
Chromium(2+);difluoride, also known as chromium difluoride, is an inorganic compound with the formula CrF2
Mode of Action
Chromium compounds are known to interact with their targets through various mechanisms, including redox reactions, coordination to proteins, and displacement of essential metal ions . The exact interaction of chromium difluoride with its targets would depend on the specific biochemical context.
Biochemical Pathways
Chromium compounds are known to affect various biochemical processes, including oxidative stress pathways, dna repair mechanisms, and cell signaling pathways . The exact pathways affected by chromium difluoride would depend on the specific biological context.
Pharmacokinetics
It’s known that chromium compounds can be absorbed through various routes, distributed throughout the body, metabolized through redox reactions, and excreted primarily via the kidneys .
Result of Action
Chromium compounds are known to cause various effects, including oxidative stress, dna damage, and alterations in cell signaling . The exact effects of chromium difluoride would depend on the specific biological context.
Action Environment
The action, efficacy, and stability of chromium difluoride can be influenced by various environmental factors. For instance, the presence of other ions, pH, temperature, and redox conditions can affect the solubility, reactivity, and bioavailability of chromium difluoride .
Vorbereitungsmethoden
Chromium(2+);difluoride is typically synthesized by passing anhydrous hydrogen fluoride over anhydrous chromium(II) chloride. The reaction proceeds at room temperature but is often heated to 100-200°C to ensure completion. The chemical reaction can be represented as follows: [ \text{CrCl}_2 + 2 \text{HF} \rightarrow \text{CrF}_2 + 2 \text{HCl} ] This method ensures the formation of chromium(2+);difluoride with high purity .
Analyse Chemischer Reaktionen
Chromium(2+);difluoride undergoes various chemical reactions, including:
Oxidation: Chromium(2+);difluoride can be oxidized to chromium(III) oxide in the presence of air.
Reduction: It can be reduced back to chromium(II) compounds under specific conditions.
Substitution: Chromium(2+);difluoride can participate in substitution reactions with other halides or ligands.
Common reagents used in these reactions include hydrogen fluoride, hydrochloric acid, and other halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Chromium(2+);difluoride can be compared with other similar compounds, such as:
Chromium(III) fluoride (CrF₃): Unlike chromium(2+);difluoride, chromium(III) fluoride is more stable and less reactive.
Chromium(II) chloride (CrCl₂): Chromium(II) chloride is another chromium(II) compound that is used in similar applications but has different reactivity and solubility properties.
Chromyl fluoride (CrO₂F₂): This compound contains chromium in a higher oxidation state and has different chemical properties and applications.
Chromium(2+);difluoride is unique due to its specific oxidation state and reactivity, making it valuable in certain industrial and research applications.
Eigenschaften
CAS-Nummer |
10049-10-2 |
|---|---|
Molekularformel |
CrF2 |
Molekulargewicht |
89.993 g/mol |
IUPAC-Name |
difluorochromium |
InChI |
InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RNFYGEKNFJULJY-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Cr+2] |
Kanonische SMILES |
F[Cr]F |
Key on ui other cas no. |
10049-10-2 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)



![methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate](/img/structure/B157234.png)
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)






